QUININE SALICYLATE
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Overview
Description
Quinine salicylate is a chemical compound formed by the combination of quinine and salicylic acid. Quinine is an alkaloid derived from the bark of the cinchona tree, historically used as an antimalarial agent . Salicylic acid is a beta hydroxy acid known for its anti-inflammatory properties . The combination of these two compounds results in this compound, which has applications in both medicinal and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine salicylate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of quinine, a weak base, with salicylic acid, a weak acid. The reaction typically occurs in an aqueous or alcoholic medium, where quinine and salicylic acid are dissolved and then mixed. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves precise control of temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Quinine salicylate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Quinine can be reduced to dihydroquinine.
Substitution: The methoxy group in quinine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine salicylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinine salicylate involves multiple pathways:
Comparison with Similar Compounds
- Quinine Hydrochloride
- Quinine Sulfate
- Acetylsalicylic Acid (Aspirin)
- Methyl Salicylate
Properties
CAS No. |
117-72-6 |
---|---|
Molecular Formula |
C48H44N2O12 |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-(2-hydroxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H24N2O2.2C14H10O5/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1-8,15H,(H,16,17)/t13-,14-,19-,20+;;/m0../s1 |
InChI Key |
CVGHPVRQRGJNNK-HZQSTTLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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